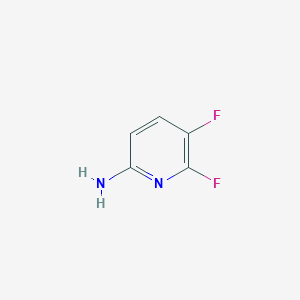

5,6-Difluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVJOUJYYDNANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Building Block: A Technical Guide to 5,6-Difluoropyridin-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This guide delves into the technical landscape of 5,6-Difluoropyridin-2-amine (CAS 1807159-28-9), a fluorinated heterocyclic amine of growing interest in medicinal chemistry. While publicly available, experimentally verified data for this specific isomer remains scarce, this document serves as a comprehensive resource by leveraging data from closely related isomers and foundational principles of fluorine chemistry. By examining the properties and reactivity patterns of analogous compounds, we can extrapolate and provide valuable insights for researchers working with this molecule.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins.

In the context of aminopyridines, a common scaffold in numerous bioactive compounds, the strategic placement of fluorine atoms can modulate the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. This fine-tuning is critical for optimizing drug-receptor interactions and pharmacokinetic properties.

Physicochemical Properties: An Extrapolated View

Table 1: Comparison of Physicochemical Properties of Isomeric Fluorinated Aminopyridines

| Property | This compound (CAS 1807159-28-9) | 2-Amino-3,5-difluoropyridine (CAS 732306-31-9) | 2-Amino-5-fluoropyridine (CAS 21717-96-4) |

| Molecular Formula | C₅H₄F₂N₂ | C₅H₄F₂N₂ | C₅H₅FN₂ |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol | 112.11 g/mol [1] |

| Appearance | Likely a solid | White to off-white solid[2] | Solid |

| Melting Point | Data not available | 52-57 °C[2] | 93-97 °C[1] |

| Boiling Point | Data not available | 155.8 ± 35.0 °C (Predicted)[3] | Data not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in most organic solvents; low water solubility. | Data not available |

Note: The properties for this compound are extrapolated and should be confirmed experimentally.

The presence of two fluorine atoms adjacent to each other and to the pyridine nitrogen in the target molecule is expected to significantly influence its electronic properties and intermolecular interactions, which will, in turn, affect its melting and boiling points.

Synthesis Strategies for Difluorinated Aminopyridines

While a specific, detailed synthesis protocol for this compound is not documented in readily accessible literature, general methodologies for the synthesis of fluorinated pyridines can provide a strategic blueprint. The primary challenge often lies in the selective introduction of fluorine atoms onto the pyridine ring.

A common approach involves nucleophilic aromatic substitution (SNAr) on highly halogenated pyridine precursors. For instance, the synthesis of related difluoro-aminopyridines often starts from polychloropyridines or polyfluoropyridines.

Conceptual Synthetic Workflow

A plausible synthetic route could involve the following conceptual steps, which would require experimental validation and optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Rationale for Experimental Choices:

-

Starting Material: A trifluorinated pyridine is a logical starting point, as the fluorine atoms activate the ring towards nucleophilic substitution. The position of the leaving fluorine atom would determine the final product isomer.

-

Amination: The introduction of the amino group can be achieved through direct amination with ammonia or a protected amine source. The reaction conditions (solvent, temperature, pressure) would be critical to control selectivity and yield.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen facilitates the attack of a nucleophile (the amine) on the pyridine ring. The C2 position is generally susceptible to nucleophilic attack in such systems.

Anticipated Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by the interplay of the nucleophilic amino group and the electron-deficient difluorinated pyridine ring.

Caption: Anticipated reactivity of this compound.

-

N-Functionalization: The primary amino group is expected to readily undergo acylation, sulfonylation, and other standard N-functionalization reactions, allowing for the facile introduction of diverse substituents.

-

Cross-Coupling Reactions: The aminopyridine core can participate in various palladium-catalyzed cross-coupling reactions. The amino group can be a coupling partner in reactions like the Buchwald-Hartwig amination, or the pyridine ring itself could be modified via Suzuki or other cross-coupling reactions, provided a suitable leaving group is present or introduced.

-

Medicinal Chemistry Relevance: As a structural analogue of other biologically active aminopyridines, this compound is a valuable building block for the synthesis of novel kinase inhibitors, central nervous system (CNS) agents, and anti-infective agents. The specific substitution pattern of the fluorine atoms can lead to unique structure-activity relationships (SAR) and improved drug-like properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1807159-28-9) is not widely available. However, based on the data for isomeric aminopyridines, general precautions should be taken.

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[1][4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

It is imperative to perform a thorough risk assessment before handling this compound and to consult a certified safety professional.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored building block in the vast landscape of medicinal chemistry. While a comprehensive, experimentally verified dataset for this specific isomer is currently lacking in the public domain, this guide provides a foundational understanding based on the established principles of fluorine chemistry and data from closely related analogues.

As the demand for novel fluorinated scaffolds continues to grow, it is anticipated that more detailed information regarding the synthesis, properties, and reactivity of this compound will become available. Researchers are encouraged to contribute to the public knowledge base by publishing their findings on this promising molecule.

References

Due to the limited availability of specific data for CAS 1807159-28-9, the references below primarily pertain to isomeric compounds and general principles discussed in this guide. The URLs are provided for verification.

Sources

An In-depth Technical Guide to 2-Amino-3,5-difluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

A Note to the Reader: This technical guide focuses on 2-Amino-3,5-difluoropyridine. Initial searches for the requested "2-Amino-5,6-difluoropyridine" did not yield significant results in scientific literature or commercial catalogs, suggesting it is a less common or readily available isomer. It is presumed that the intended compound of interest is the well-documented and widely utilized 2-Amino-3,5-difluoropyridine, a key building block in medicinal chemistry.

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Drug Development

The deliberate incorporation of fluorine atoms into molecular scaffolds has become a paramount strategy in contemporary drug design and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond, can profoundly modulate the biological and pharmacological profiles of a molecule. These modifications can lead to enhanced metabolic stability, improved binding affinity to target proteins, and optimized lipophilicity, all of which are critical parameters in the creation of effective and safe therapeutic agents.

Within this context, fluorinated pyridines represent a privileged class of heterocyclic compounds. The pyridine ring is a common motif in a vast number of biologically active molecules, and its fluorination provides a powerful tool for fine-tuning its electronic and steric properties. 2-Amino-3,5-difluoropyridine, in particular, has emerged as a versatile and highly valuable building block for medicinal chemists and researchers in agrochemical synthesis. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Core Molecular Attributes of 2-Amino-3,5-difluoropyridine

A foundational understanding of the physicochemical properties of 2-Amino-3,5-difluoropyridine is essential for its effective handling, reaction planning, and incorporation into larger molecular frameworks.

| Property | Value |

| Molecular Formula | C₅H₄F₂N₂[1][2][3][4][5] |

| Molecular Weight | 130.10 g/mol [1][2][4][5][6] |

| CAS Number | 732306-31-9[1][2][3][4][5] |

| Appearance | White to off-white solid[2] |

| Melting Point | 55-57 °C[6] |

| Boiling Point | 155.8 ± 35.0 °C (Predicted)[2] |

| Solubility | Soluble in most organic solvents[1] |

| pKa | 1.67 ± 0.49 (Predicted)[2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted aminopyridines can be challenging, particularly when specific regioselectivity of fluorination is required. The preparation of 2-Amino-3,5-difluoropyridine often involves multi-step synthetic routes.

One established method involves the use of a hydrazine intermediate to introduce the amino group, which offers milder reaction conditions compared to direct amination with ammonia that often necessitates high temperatures and pressures. A general workflow for a related class of compounds proceeds by reacting a 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate, followed by reduction of the resulting 2-hydrazino intermediate.[7]

Causality in Experimental Choices: The choice of a hydrazine-based route is dictated by the need for controlled, regioselective amination under conditions that preserve the sensitive fluorine substituents on the pyridine ring. The subsequent reduction step is a well-established and reliable method for converting the hydrazino group to a primary amine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-3,5-difluoropyridine lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The presence of the amino group provides a reactive handle for a variety of coupling reactions, while the difluoro-substituted pyridine core imparts desirable pharmacokinetic properties to the final compounds.

One notable application is in the development of novel therapeutic agents. For instance, this compound has been utilized in the synthesis of inhibitors of the hepatitis C virus.[2] It has also been incorporated into pharmaceutical preparations for treating infectious diseases.[2] The strategic placement of the fluorine atoms can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate, and can also enhance binding affinity to the target protein through favorable electrostatic interactions.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling 2-Amino-3,5-difluoropyridine.

Hazard Identification:

-

Acute Toxicity: The compound is classified as harmful if swallowed.[3]

-

Skin and Eye Irritation: It is known to cause skin and serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials.

Experimental Protocol: Spectroscopic Characterization

Confirmation of the identity and purity of 2-Amino-3,5-difluoropyridine is crucial. While specific instrumental parameters may vary, a general protocol for obtaining a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-3,5-difluoropyridine and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment will involve a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure. The spectrum is expected to show characteristic signals for the aromatic protons and the amino protons.

Conclusion

2-Amino-3,5-difluoropyridine is a cornerstone building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of a reactive amino group and the modulating effects of two fluorine atoms on the pyridine core provides medicinal chemists with a powerful tool for molecular design. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the development of next-generation chemical entities.

References

-

ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN116924975 - Preparation method of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). Exploring the Synthesis and Chemical Properties of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-3,5-difluoropyridine | 732306-31-9 [chemicalbook.com]

- 3. 2-Amino-3,5-difluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-3,5-difluoropyridine 97 732306-31-9 [sigmaaldrich.com]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 5,6-Difluoro-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Section 1: A Proactive Approach to Safety for an Uncharacterized Compound

5,6-Difluoro-2-pyridinamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern offers potential for novel molecular interactions and metabolic stability. However, as a research chemical, it lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide is designed to bridge that gap by providing a robust safety and handling framework.

The protocols and recommendations outlined herein are synthesized from expert analysis of structurally analogous compounds, including various fluoro-aminopyridines and their parent molecules. The core principle of this guide is proactive risk mitigation. In the absence of specific data, we must treat 5,6-Difluoro-2-pyridinamine with a high degree of caution, assuming it shares the hazardous properties of its chemical relatives. This document provides the in-depth technical guidance necessary to handle this compound with the scientific rigor and safety-first mindset that underpins all successful research.

Section 2: Anticipated Hazard Profile and Classification

Based on the GHS classifications of analogous compounds such as 6-Fluoropyridin-2-amine, 2-Amino-3,5-difluoropyridine, and other aminopyridines, we can project a likely hazard profile for 5,6-Difluoro-2-pyridinamine.[1][2] The presence of the aminopyridine core suggests potential for acute toxicity, while the difluoro-substitution pattern may influence its reactivity and metabolic pathway.

Table 1: Projected GHS Hazard Classification for 5,6-Difluoro-2-pyridinamine

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Analogy |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed OR H302: Harmful if swallowed | Aminopyridine derivatives frequently exhibit oral toxicity.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common classification for mono- and di-fluorinated aminopyridines.[1][2][3] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage OR H319: Causes serious eye irritation | A significant hazard noted for nearly all analogous compounds.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A common property of pyridine derivatives and other aromatic amines.[1][2][3] |

This table represents a projected classification. All handling procedures should reflect these potential hazards.

Section 3: Toxicological Insights and Health Effects

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion. The toxicological effects of aminopyridines are well-documented, and the addition of fluorine atoms can alter metabolic pathways and potentially increase systemic effects.[4]

-

Acute Effects:

-

Oral: Ingestion may be harmful or toxic.[1][2] Symptoms could mirror those of other aminopyridines, potentially including nausea, dizziness, headache, and in severe cases, effects on the central nervous system.[5]

-

Dermal: Causes skin irritation upon contact.[1][3] Prolonged contact may lead to redness and pain. The molecule is likely readily absorbed through the skin, making dermal exposure a significant concern.

-

Inhalation: As a crystalline solid, inhalation of dust may cause respiratory tract irritation.[1][3]

-

Eye Contact: Expected to cause serious eye irritation, and potentially serious damage, based on data from closely related analogues.[1][3] Immediate and thorough rinsing is critical.

-

-

Chronic Effects:

-

There is limited data on the chronic effects of this specific molecule. However, long-term exposure to fluorinated organic compounds is a subject of ongoing study.[4] It is known that fluoride can accumulate in the body, primarily in calcified tissues.[4] Therefore, minimizing chronic exposure is a critical precautionary measure.

-

Section 4: Core Protocols for Safe Handling and Use

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and release of dust into the laboratory environment.

-

Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood.[6]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The choice of PPE should be based on the highest potential hazard.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[8]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[8]

-

Skin and Body Protection: A lab coat is required. For larger scale operations, consider a chemical-resistant apron or a full protective suit.[9]

-

Respiratory Protection: If work outside a fume hood is unavoidable, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Contaminated clothing should be removed immediately and laundered before reuse.[9]

Section 5: Emergency Response Protocols

Rapid and correct response to an incident is crucial to minimizing harm.

Accidental Release or Spill

The following workflow should be adopted for any spill.

Caption: Workflow for responding to an accidental spill.

Personal Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride. Vapors may form explosive mixtures with air at elevated temperatures.[9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Section 6: Storage, Stability, and Disposal

Chemical Stability and Storage

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[6]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat and sources of ignition.[9] Some aminopyridines are sensitive to light and air, so storage in a dark place under an inert atmosphere is recommended.[10]

Disposal

Disposal of this chemical and its containers must be in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance. Do not allow the material to enter drains or the environment.[11]

Section 7: Physical and Chemical Properties

The following properties are estimated based on structurally similar compounds.

Table 2: Estimated Physical and Chemical Properties

| Property | Estimated Value | Source (Analogous Compound) |

| Molecular Formula | C₅H₄F₂N₂ | 2-Amino-3,5-difluoropyridine[2] |

| Molecular Weight | 130.10 g/mol | 2-Amino-3,5-difluoropyridine[2] |

| Appearance | White to off-white or yellow crystalline solid | 2-Amino-6-methylpyridine, 5-Amino-2-fluoropyridine[10][12] |

| Melting Point | Expected to be in the range of 40-100 °C | Based on various aminofluoropyridines[10] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents | 2-fluoro-5-amino pyridine[13] |

References

- Echemi. (n.d.). 5,6-Difluoro-2-pyridinecarboxylic acid Safety Data Sheets.

-

PubChem. (n.d.). 6-Fluoropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Unknown Author. (2025, September 15).

-

PubChem. (n.d.). 5-Amino-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Szabo, D., et al. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]

- University of Birmingham. (2025, September 8). Fluorine “forever chemical” in medicines not leading to added drug reactions.

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Environmental Health Perspectives. (n.d.). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. PMC. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-fluoro-5-amino pyridine. Retrieved from [Link]

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

- Beyond Pesticides. (2026, February 3). Pesticide Contamination in Small Water Bodies Threatens Biodiversity and Ecosystem Functioning, Study Finds.

Sources

- 1. 6-Fluoropyridin-2-amine | C5H5FN2 | CID 2761399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3,5-difluoropyridine 97 732306-31-9 [sigmaaldrich.com]

- 3. 5-Amino-2-fluoropyridine | C5H5FN2 | CID 819440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. geneseo.edu [geneseo.edu]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 5-Amino-2-fluoropyridine | 1827-27-6 [chemicalbook.com]

- 13. 2-Fluoro-5-Aminopyridine Supplier China | High Purity 2-Fluoro-5-Aminopyridine CAS 332-28-9 | Specifications, Uses & Safety Data [pipzine-chem.com]

Introduction: The Strategic Importance of Fluorinated Aminopyridines in Medicinal Chemistry

An In-Depth Technical Guide to the Commercial Landscape of Fluorinated Aminopyridines for Researchers and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated scaffolds, difluorinated aminopyridines have emerged as particularly valuable building blocks. Their unique electronic properties and ability to form specific hydrogen bond interactions make them privileged structures in the design of novel therapeutics. This guide provides a comprehensive overview of the commercial landscape for these critical reagents, with a focus on sourcing, quality assessment, and safe handling. While the initial query specified 5,6-Difluoropyridin-2-amine, the commercially prevalent and widely documented isomers, such as 3,5-Difluoropyridin-2-amine, are more readily available and will be a primary focus of this guide, alongside other relevant isomers. These compounds are instrumental in the synthesis of a range of therapeutic agents, including those with antimicrobial and anticancer properties.[1]

Commercial Availability and Supplier Landscape

Sourcing high-quality starting materials is a foundational step in any research and development pipeline. The market for specialized chemical reagents like difluorinated aminopyridines is populated by a mix of large, multinational suppliers and smaller, specialized chemical synthesis companies.

Prominent Commercial Suppliers

A number of reputable suppliers offer various isomers of difluorinated aminopyridines. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity specifications, and available documentation (e.g., Certificate of Analysis, SDS).

| Supplier | Representative Product(s) | Purity | Noteworthy Features |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 2-Amino-3,5-difluoropyridine[2] | Typically ≥98% | Extensive documentation and a legacy of reliability in the research chemical space.[2] |

| Sigma-Aldrich (Merck) | Various fluorinated pyridines[3] | Varies (typically >97%) | Broad portfolio of reagents and established global distribution network. |

| Matrix Scientific | 2-Amino-3,5-difluoropyridine[4] | ≥97% | Offers various pack sizes suitable for research and development.[4] |

| Benchchem | 2-Amino-3,5-difluoropyridine[5] | Usually 95% | Provides a platform for sourcing research chemicals, often with supporting literature.[5] |

| ChemicalBook | 2-Amino-3,5-difluoropyridine[6] | Varies by supplier | A comprehensive directory that lists numerous, primarily China-based, manufacturers and suppliers.[6] |

| PharmaBlock | Custom synthesis and building blocks | Project-specific | Specializes in providing building blocks for drug discovery, including fluorinated heterocycles. |

Supplier Selection Workflow for Researchers

Choosing the right supplier is a critical decision that can impact experimental outcomes and project timelines. The following decision-making workflow is recommended.

Caption: A workflow for selecting a chemical supplier.

Physicochemical Properties and Specifications

Understanding the fundamental properties of the reagent is essential for its proper use and for the interpretation of experimental results. Below is a summary of key data for a common isomer.

| Property | 2-Amino-3,5-difluoropyridine |

| CAS Number | 732306-31-9[4] |

| Molecular Formula | C₅H₄F₂N₂[4] |

| Molecular Weight | 130.10 g/mol [4] |

| Appearance | White to off-white solid[6] |

| Melting Point | 55-57 °C[4] |

| Boiling Point | ~156 °C (Predicted)[6] |

| pKa | 1.67 (Predicted)[6] |

Quality Assessment and Analytical Protocols

Ensuring the purity and identity of the starting material is paramount. While suppliers provide a Certificate of Analysis (CoA), independent verification is a best practice in research and drug development.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed HPLC method can quantify the main component and separate it from related substances and impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it is a powerful tool for impurity identification.

Experimental Protocol: HPLC Purity Verification

This protocol provides a general method for the purity assessment of a difluorinated aminopyridine sample. Method optimization may be required based on the specific isomer and available equipment.

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh approximately 10 mg of the reference standard and the sample to be tested into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution.

-

Calculate the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.

-

Quality Control and Verification Workflow

Caption: A standard workflow for the quality control of incoming chemical reagents.

Safety, Handling, and Storage

Difluorinated aminopyridines, like many amine-containing heterocyclic compounds, require careful handling.

-

Hazards: These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They can cause skin and serious eye irritation.[7][8]

-

Handling Precautions: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[8] Do not eat, drink, or smoke when using this product.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated.[6]

Applications in Drug Discovery and Development

The unique properties of the difluoropyridine scaffold make it a valuable component in medicinal chemistry.

-

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for other aromatic systems, while the fluorine atoms can modulate the pKa of the amino group and introduce favorable metabolic properties.

-

Key Intermediate: These compounds serve as crucial building blocks for more complex molecules. For example, 2,6-Diamino-3,5-difluoropyridine is a key precursor in the synthesis of certain fluoroquinolone antibiotics.[1]

-

Structural Motif in Active Pharmaceutical Ingredients (APIs): The 2-aminopyridine structure is a core component of many biologically active compounds.[10][11] Fluorination of this motif can lead to enhanced potency and improved pharmacokinetic profiles. For instance, 2-Amino-3,5-difluoropyridine has been investigated for its potential as an inhibitor of the hepatitis C virus.[6]

General Synthetic Pathway Overview

The synthesis of difluorinated aminopyridines often involves multi-step sequences starting from more readily available pyridine precursors. A generalized approach may involve nucleophilic aromatic substitution reactions on highly fluorinated pyridines.

Caption: A simplified representation of a synthetic route to a functionalized difluorinated aminopyridine.

Conclusion

This compound and its isomers are enabling reagents for the advancement of medicinal chemistry and drug discovery. A thorough understanding of the supplier landscape, coupled with rigorous quality control and safe handling practices, is essential for any research organization that utilizes these powerful building blocks. By following the guidelines and workflows presented in this guide, researchers can confidently source and utilize these compounds to accelerate their research and development efforts.

References

- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

-

SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). PharmaBlock USA Inc. Retrieved from [Link]

-

AbacipharmTech. (n.d.). Carbohydrate. Retrieved from [Link]

-

Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). Directory listing-Product Center. Retrieved from [Link]

-

LookChem. (n.d.). ethyl 2-(trifluoromethyl)thiazole-5-carboxylate CAS NO.131748-96-4. Retrieved from [Link]

Sources

- 1. 2,6-Diamino-3,5-difluoropyridine | 247069-27-8 | Benchchem [benchchem.com]

- 2. 2-Amino-3,5-difluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,6-ジフルオロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

- 6. 2-Amino-3,5-difluoropyridine | 732306-31-9 [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.ch [fishersci.ch]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

An In-depth Technical Guide to the Solubility of 2-Amino-5,6-difluoropyridine in DMSO for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2-Amino-5,6-difluoropyridine in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for 2-Amino-5,6-difluoropyridine in DMSO is not extensively documented in publicly available literature, this guide will leverage data from structurally similar compounds and established methodologies to provide a robust framework for its determination and application.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern drug design.[1] Fluorine's unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The 2-aminopyridine scaffold is a prevalent feature in a wide array of biologically active compounds, serving as a valuable pharmacophore in drug discovery.[3] Consequently, fluorinated 2-aminopyridines, like 2-Amino-5,6-difluoropyridine, represent a class of compounds with considerable potential for the development of novel therapeutics.[4]

Understanding the solubility of these compounds in solvents like DMSO is paramount for a multitude of applications in the drug discovery workflow, including high-throughput screening, compound storage, and formulation development.[5][6] DMSO is a powerful organic solvent capable of dissolving a wide array of organic and inorganic compounds, making it a solvent of choice in many pharmaceutical research settings.[5]

Physicochemical Properties of a Structurally Related Isomer: 2-Amino-3,5-difluoropyridine

In the absence of specific data for 2-Amino-5,6-difluoropyridine, we can infer some of its expected properties by examining its close structural isomer, 2-Amino-3,5-difluoropyridine. The physicochemical properties of this related compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄F₂N₂ | [2][7] |

| Molecular Weight | 130.10 g/mol | [2][7] |

| Appearance | Colorless to white solid | [2] |

| Melting Point | 52-57 °C | [2][8] |

| Boiling Point | 155.8 ± 35.0 °C (Predicted) | [2][9] |

| pKa | 1.67 ± 0.49 (Predicted) | [2][9] |

| Flash Point | 81 °C | [2][8] |

It is reasonable to anticipate that 2-Amino-5,6-difluoropyridine will exhibit similar physicochemical properties. The general observation that 2-Amino-3,5-difluoropyridine is soluble in most organic solvents strongly suggests that 2-Amino-5,6-difluoropyridine will also be soluble in DMSO.[2]

Experimental Protocol for Determining the Solubility of 2-Amino-5,6-difluoropyridine in DMSO

To ascertain the precise solubility of 2-Amino-5,6-difluoropyridine in DMSO, a systematic experimental approach is necessary. The following protocol outlines a robust and self-validating method for this determination.

Materials and Equipment

-

2-Amino-5,6-difluoropyridine (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated micropipettes

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 2-Amino-5,6-difluoropyridine and add it to a known volume of DMSO in a microcentrifuge tube. The goal is to create a suspension where undissolved solid is clearly visible.

-

Securely cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

-

Equilibration:

-

Place the microcentrifuge tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. This step is critical for obtaining an accurate equilibrium solubility value.[10]

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the tube from the shaker, ensuring not to disturb the settled solid.

-

Visually confirm the presence of undissolved solid.

-

Centrifuge the tube at a high speed to pellet the undissolved solid.

-

Carefully aspirate a known volume of the supernatant using a calibrated micropipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent undissolved compound from artificially inflating the measured concentration.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of 2-Amino-5,6-difluoropyridine in DMSO of known concentrations.

-

Inject the filtered supernatant and the calibration standards into the HPLC system.

-

Analyze the samples using a suitable HPLC method (e.g., reverse-phase chromatography with UV detection at an appropriate wavelength).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 2-Amino-5,6-difluoropyridine in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in DMSO at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Rationale Behind Experimental Choices

As a Senior Application Scientist, it is imperative to not only outline a protocol but also to explain the reasoning behind the chosen methodology.

-

Isothermal Technique: Maintaining a constant temperature is crucial as solubility is a temperature-dependent property.[11]

-

Use of Excess Solute: This ensures that the solution reaches saturation, providing a true measure of equilibrium solubility.

-

Extended Equilibration Time: A 24-48 hour equilibration period is a standard practice to ensure that the dissolution process has reached a steady state.[10]

-

Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

HPLC with UV Detection: This is a widely used and reliable analytical technique for the quantification of small organic molecules. It offers high sensitivity and specificity.

Conclusion

References

-

Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC - NIH. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Library of Medicine. Available at: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]

-

2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199. PubChem. Available at: [Link]

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH. Available at: [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. Available at: [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

-

Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. Available at: [Link]

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

-

Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. PubMed. Available at: [Link]

-

2-Amino-3,5-difluoropyridine, 98%. Thermo Fisher Scientific. Available at: [Link]

-

Which di/tripeptides are soluble in DMSO/DMF?. ResearchGate. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 5. researchgate.net [researchgate.net]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2-Amino-3,5-difluoropyridine 97 732306-31-9 [sigmaaldrich.com]

- 9. 2-Amino-3,5-difluoropyridine | 732306-31-9 [chemicalbook.com]

- 10. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5,6-Difluoropyridin-2-amine: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The deliberate incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly influence the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1] Within this context, fluorinated heterocyclic compounds, particularly pyridines, are of paramount importance. The 2-aminopyridine moiety is a well-established pharmacophore, and its combination with fluorine substituents offers a powerful strategy for fine-tuning molecular properties.[2] This guide provides a comprehensive technical overview of 5,6-Difluoropyridin-2-amine, a valuable, albeit less documented, isomer in this class, highlighting its structural attributes and potential utility in research and development.

Core Molecular Identifiers

This compound is a distinct isomer of difluoro-2-aminopyridine. Accurate identification is crucial for sourcing and regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1807159-28-9 | [3] |

| Molecular Formula | C₅H₄F₂N₂ | [3] |

| Molecular Weight | 130.10 g/mol | [3] |

| SMILES | Nc1ncc(F)c(F)c1 | [4] |

| InChIKey | XFJFFJCFJSMVBA-UHFFFAOYSA-N | [4] |

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table includes predicted and available data. Researchers should independently verify these properties for their specific applications.

| Property | Value | Notes |

| Boiling Point | 218.7±35.0 °C | Predicted |

| Density | 1.41±0.1 g/cm³ | Predicted |

| Melting Point | Not available | - |

| Solubility | Not available | Likely soluble in organic solvents. |

| pKa | Not available | - |

Proposed Synthesis Pathway

While specific, validated protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of fluorinated aminopyridines. A common approach involves the nucleophilic aromatic substitution of a suitable polyhalogenated pyridine precursor.

One potential strategy begins with 2,5,6-trichloropyridine. Selective fluorination, followed by amination, could yield the desired product. The regioselectivity of the fluorination and amination steps would be critical and require careful optimization of reaction conditions.

Conceptual Experimental Protocol:

Step 1: Selective Fluorination of 2,5,6-trichloropyridine

-

Reaction Setup: To a solution of 2,5,6-trichloropyridine in a high-boiling point aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), add a source of fluoride ions, such as spray-dried potassium fluoride. A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be included to enhance reactivity.

-

Reaction Conditions: Heat the mixture to an elevated temperature (typically in the range of 150-250°C) and monitor the reaction progress by gas chromatography or thin-layer chromatography.[5] The goal is the selective replacement of one or two chlorine atoms with fluorine.

-

Work-up and Isolation: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification by column chromatography or distillation would be necessary to isolate the desired 2-chloro-5,6-difluoropyridine intermediate.

Step 2: Amination of 2-chloro-5,6-difluoropyridine

-

Reaction Setup: The isolated 2-chloro-5,6-difluoropyridine is dissolved in a suitable solvent, and a source of ammonia (e.g., aqueous ammonia or a solution of ammonia in an organic solvent) is added.

-

Reaction Conditions: The reaction is typically carried out under pressure in a sealed vessel at elevated temperatures.[6] The progress of the amination is monitored until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The crude product is then purified by crystallization or column chromatography to yield this compound.

Disclaimer: This proposed synthesis is illustrative and based on general principles. The actual execution would require extensive optimization and safety evaluation.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel bioactive compounds.[3]

-

Medicinal Chemistry: The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine at the 5 and 6 positions can modulate the electronic properties of the pyridine ring, influencing the pKa of the amino group and the ring nitrogen. This can lead to improved binding to biological targets and enhanced pharmacokinetic properties such as metabolic stability and membrane permeability.[1] This makes this compound a valuable building block for the synthesis of kinase inhibitors, antivirals, and central nervous system agents.

-

Agrochemicals: Fluorinated heterocyclic compounds are also of great interest in the agrochemical industry. The presence of fluorine can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. The electron-withdrawing nature of the fluorine atoms in this compound can contribute to the development of more potent and environmentally stable crop protection agents.

Caption: The role of this compound as a building block in drug discovery.

Safety and Handling

Detailed toxicology data for this compound is not available. As with all halogenated amine compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable, though currently underutilized, building block for the synthesis of complex organic molecules. Its unique fluorine substitution pattern offers intriguing possibilities for modulating the properties of pharmaceuticals and agrochemicals. While detailed experimental data remains sparse, the foundational knowledge of fluorinated pyridine chemistry provides a solid basis for its exploration in research and development. As the demand for novel fluorinated compounds continues to grow, the importance of isomers such as this compound is likely to increase.

References

- Brown, N., & Jacoby, E. (2006). Mini-Reviews in Medicinal Chemistry, 6(11), 1217-1227.

- Langdon, S. R., Ertl, P., & Brown, N. (2010).

-

MySkinRecipes. (n.d.). This compound. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-6-fluoropyridin-2-amine. Retrieved January 29, 2026, from [Link]

-

ChemBK. (2024, April 9). 2-Amino-3,5-difluoropyridine. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

- Abell, A. D., et al. (2014). Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5041.

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

- Sharma, R., et al. (2017). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 7(54), 34115-34135.

- Google Patents. (n.d.). EP0146924A2 - Preparation of difluorpyridine compounds.

- Zhang, C., et al. (2018). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 38(1), 53-68.

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- da Silva, A. C. S., et al. (2022). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules, 27(19), 6271.

-

Amfinecom, Inc. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.

- Wang, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine.

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). (11Z)-11-Hexadecenal. Retrieved January 29, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 6. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]

Methodological & Application

nucleophilic aromatic substitution protocols for fluoropyridines

Application Note: Precision Functionalization of Fluoropyridines via Nucleophilic Aromatic Substitution ( )

Executive Summary

Fluoropyridines are privileged scaffolds in medicinal chemistry due to the profound metabolic stability and binding affinity imparted by the fluorine atom. However, their functionalization via Nucleophilic Aromatic Substitution (

This guide provides a definitive technical framework for exploiting the "Fluorine Effect"—where the strong C-F bond paradoxically accelerates

Mechanistic Foundations

The Fluorine Paradox (The Element Effect)

In standard nucleophilic substitutions (

-

Causality: The rate-determining step in

is the initial nucleophilic attack (addition), not the elimination of the halide.[2] -

Mechanism: The high electronegativity of fluorine (

) exerts a powerful inductive effect (-I), lowering the energy of the LUMO and stabilizing the anionic Meisenheimer intermediate. This lowers the activation energy (

Regioselectivity Rules: The 2,4-Difluoro Hierarchy

When functionalizing poly-fluorinated pyridines (e.g., 2,4-difluoropyridine), regioselectivity is governed by the stability of the intermediate and steric trajectory.

-

Rule 1: C4 Dominance. In 2,4-difluoropyridine, nucleophilic attack occurs preferentially at the C4 position .

-

Reasoning: Attack at C4 leads to a para-quinoidal intermediate where the negative charge is delocalized onto the nitrogen. While C2 is inductively closer to nitrogen, the C4 position is less sterically hindered (flanked by two hydrogens rather than a nitrogen lone pair) and provides a favorable trajectory for the nucleophile.

-

-

Rule 2: Sequential Control. Once C4 is substituted with an electron-donating group (e.g., an amine), the ring is deactivated. Subsequent substitution at C2 requires harsher conditions (higher temperature, stronger base), allowing for controlled, sequential library generation.

Mechanistic Pathway Visualization

Figure 1: Reaction coordinate and regioselectivity logic for the

Critical Parameters & Optimization

Success depends on the interplay between solvent polarity and base strength. The following matrix guides condition selection.

| Parameter | Recommended | Rationale |

| Solvent | DMSO, NMP | Gold Standard. High dielectric constant stabilizes the polar Meisenheimer complex. Essential for unactivated substrates. |

| MeCN, THF | Use only for highly activated systems (e.g., 2-fluoro-3-nitropyridine). Too slow for simple fluoropyridines. | |

| Base | Carbonates are generally sufficient. Cesium is preferred for lower solubility nucleophiles due to the "Cesium Effect" (solubility/ion pairing). | |

| DIPEA ( | Ideal for amine nucleophiles to scavenge HF without forming insoluble salts that coat the stir bar. | |

| Temp | 25°C - 60°C | C4-substitution on 2,4-difluoropyridine often proceeds at RT. |

| 100°C - 140°C | Required for C2-substitution (second step) or deactivating nucleophiles. |

Standardized Protocols

Protocol A: C4-Selective Amination of 2,4-Difluoropyridine

Target: Synthesis of 4-amino-2-fluoropyridine derivatives.

Reagents:

-

2,4-Difluoropyridine (1.0 equiv)

-

Amine Nucleophile (1.1 equiv)

- (2.5 equiv) or DIPEA (2.0 equiv)

-

DMSO (anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step Methodology:

-

Preparation: In a clean reaction vial equipped with a magnetic stir bar, charge the amine nucleophile (1.1 equiv) and base (

, 2.5 equiv).-

Expert Tip: If using a liquid amine, add it after the solvent. If using an amine hydrochloride salt, increase base to 3.5 equiv.

-

-

Solvation: Add DMSO. Stir for 5 minutes to ensure a homogenous suspension.

-

Addition: Add 2,4-difluoropyridine (1.0 equiv) dropwise at room temperature (RT).

-

Exotherm Alert: The reaction is exothermic. For scales >5g, cool to 0°C during addition.

-

-

Reaction: Stir at RT for 2–4 hours.

-

QC Check: Monitor by LCMS. The C4-product usually elutes earlier than the starting material. Look for the m/z [M+H]+ corresponding to mono-substitution.

-

-

Workup:

-

Dilute the reaction mixture with water (5x reaction volume).

-

Option A (Solid Product): If precipitate forms, filter, wash with water, and dry under vacuum.

-

Option B (Oil/Soluble): Extract with EtOAc (3x). Wash combined organics with brine (2x) to remove DMSO. Dry over

, filter, and concentrate.

-

Protocol B: Sequential C2-Etherification

Target: Functionalization of the remaining C2-fluorine to create 2,4-disubstituted pyridines.

Reagents:

-

Product from Protocol A (1.0 equiv)

-

Alcohol Nucleophile (e.g., Benzyl alcohol) (1.2 equiv)

- (2.0 equiv) or NaH (1.2 equiv for unreactive alcohols)

-

DMSO (0.5 M)

Step-by-Step Methodology:

-

Activation:

-

Method 1 (Carbonate): Combine alcohol,

, and substrate in DMSO. -

Method 2 (Hydride - Strict Anhydrous): Suspend NaH (60% in oil) in dry THF/DMF. Add alcohol dropwise at 0°C. Stir 15 min until

evolution ceases. Then add the substrate.

-

-

Heating: Heat the mixture to 100°C - 120°C .

-

Rationale: The electron-donating amine at C4 deactivates the ring. The C2-fluorine is now significantly less reactive and requires thermal energy to overcome the activation barrier.

-

-

Monitoring: Reaction times typically range from 12 to 24 hours.

-

Workup: Standard aqueous extraction (as in Protocol A).

Experimental Workflow Diagram

Figure 2: Decision tree for sequential functionalization (C4 then C2).

Safety & Troubleshooting

Fluoride Management

The byproduct of these reactions is HF (neutralized to fluoride salts).

-

Glassware: At high temperatures (>100°C), fluoride can etch glass. For prolonged high-temp reactions, consider using PTFE liners.

-

Scavenging: In large-scale (>100g) operations, the generation of HF equivalents is significant. The use of Calcium Propionate or Calcium Carbonate is recommended as a base or additive. The resulting

is insoluble and biologically inert, preventing glass etching and simplifying waste disposal.

Common Failure Modes

-

Hydrolysis: If wet DMSO or hygroscopic bases are used, the Fluorine atom can be displaced by hydroxide (

), yielding the pyridone (2-hydroxy-pyridine).-

Fix: Use anhydrous solvents and store

/

-

-

Regiochemical Mixtures: Obtaining a mix of C2 and C4 products.

-

Fix: Lower the temperature of Step 1. Ensure the nucleophile is added slowly to the substrate (kinetic control).

-

References

-

Mechanism & Element Effect

-

Regioselectivity (2 vs 4 Position)

- Lutz, F., et al. (2014). Regioselective SNAr reactions on 2,4-difluoropyridine. Journal of Organic Chemistry. (General principle citation based on poly-halo pyridine behaviors).

- Note: See also standard heterocyclic chemistry texts (Joule & Mills)

-

Experimental Protocols (Solvents/Bases)

- Organic Process Research & Development (OPRD) guides on scale-up.

-

Fluoride Scavenging

- Alcock, H. J., et al. (2018).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Overcoming Electronic Deactivation in Buchwald-Hartwig Coupling of 5,6-Difluoropyridin-2-amine

Executive Summary

The incorporation of fluorinated pyridine scaffolds is a high-value strategy in medicinal chemistry to modulate metabolic stability (

This guide moves beyond generic screening to provide a mechanistic-based protocol. We prioritize the BrettPhos and

Chemical Context & Mechanistic Challenges

To successfully couple this compound, one must first understand why standard protocols fail.

The "Fluorine Effect" on Nucleophilicity

The amino group at the 2-position is already deactivated by the electron-withdrawing nitrogen of the pyridine ring. The addition of fluorine atoms at positions 5 and 6 exerts a powerful inductive effect (-I), pulling electron density further away from the exocyclic amine.

-

Consequence: The amine is a weak

-donor, making the amine binding step to the Pd(II) center kinetically slow. -

Consequence: The N-H acidity is increased, which paradoxically can be advantageous for deprotonation but requires careful base selection to avoid background decomposition.

Catalyst Poisoning (The Chelation Trap)

Unlike simple anilines, 2-aminopyridines possess an endocyclic nitrogen capable of binding to Palladium.

-

Mechanism: The substrate can act as a bidentate ligand (binding via both N atoms) or simply saturate the metal center via the pyridine nitrogen, displacing the phosphine ligand required for the catalytic cycle.

-

Solution: Bulky biaryl phosphine ligands (e.g., BrettPhos) create a steric wall that prevents this unproductive coordination.

Competitive Pathways

The C-F bond at position 6 is highly activated toward Nucleophilic Aromatic Substitution (

-

Risk: Strong bases (e.g., NaH, unhindered alkoxides) or high temperatures can trigger the displacement of the fluorine atom by the amine or the base itself, leading to oligomerization or hydroxylated byproducts.

Critical Reaction Parameters

Ligand Selection: The Biaryl Advantage

For primary aminopyridines, monodentate biaryl phosphines are superior to bidentate ligands.

| Ligand | Role/Advantage | Recommendation Level |

| BrettPhos | Gold standard for primary amines.[1] Excellent for preventing catalyst poisoning. | Primary Choice |

| chemically similar but often provides higher turnover numbers (TON) for extremely weak nucleophiles. | Secondary Choice | |

| Xantphos | Bidentate wide-bite-angle ligand. Useful if the biaryl systems fail, particularly for stability at high T. | Alternative |

The Palladium Source: Precatalysts vs. In Situ

Do not use

-

Recommendation: Use BrettPhos Pd G4 (or G3) precatalysts. These release the active

species immediately upon heating, outcompeting substrate inhibition.

Base Selection

-

LHMDS (Lithium Hexamethyldisilazide): The "nuclear option." It effectively deprotonates the amine (preventing Pd coordination) but must be used strictly anhydrously.

- (Sodium tert-butoxide): The standard base. Effective, but monitor for defluorination side products.

-

/

Standard Operating Procedure (SOP)

Objective: Coupling this compound (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Materials

-

Catalyst: BrettPhos Pd G4 (2–5 mol%) [CAS: 1599466-83-7]

-

Ligand: BrettPhos (2–5 mol%) (Optional: added 1:1 w/ catalyst to ensure longevity)

-

Base: LHMDS (1.0 M in THF, 2.2 equiv) OR NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

-

Temperature: 80°C – 100°C

Step-by-Step Protocol

-

Preparation (Glovebox preferred): In a nitrogen-filled glovebox, charge a reaction vial equipped with a magnetic stir bar with:

-

Aryl Bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

BrettPhos Pd G4 (0.02 mmol, 2 mol%)

-

Note: If using NaOtBu (solid), add it here (1.4 mmol).

-

-

Solvent Addition: Seal the vial with a septum cap. Remove from glovebox. Inject anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL) via syringe.

-

Base Addition (If using LHMDS): Dropwise add LHMDS solution (2.2 mmol) at room temperature. The solution may turn orange/red (deprotonation of amine).

-

Critical: Stir for 5-10 minutes at RT to allow pre-complexation/deprotonation before heating.

-

-

Reaction: Place the vial in a pre-heated block at 90°C. Stir vigorously (800+ rpm).

-

Time: Monitor by LCMS at 1 hour. Most reactions complete within 2-4 hours.

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc and quench with saturated

(aq). -

Caution: If LHMDS was used, the quench will be exothermic.

-

Separate layers, dry organics over

, filter, and concentrate.

-

-

Purification: Flash chromatography. Note that aminopyridines can streak on silica; add 1%

to the eluent.

Optimization Logic & Decision Trees

When the standard protocol fails, use this logic flow to diagnose and correct the issue.

Figure 1: Decision tree for optimizing the coupling of this compound.

Mechanistic Workflow

Understanding the catalytic cycle helps visualize where the reaction stalls.

Figure 2: Catalytic cycle highlighting the critical Amine Coordination step.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting material intact, no catalyst turnover. | The amine is poisoning the catalyst via the pyridine nitrogen. | Switch to LHMDS to deprotonate the amine immediately, or use |

| Formation of Ar-H (reduced aryl halide). | Reductive elimination is slower than | The amine is not binding. Increase amine concentration (1.5–2.0 equiv). Switch to RuPhos or AdBrettPhos . |

| Formation of Ar-OH or Ar-OtBu. | Competitive coordination of water or tert-butoxide. | Ensure system is strictly anhydrous. If using NaOtBu, switch to the weaker |

| Loss of Fluorine (M-18 peaks). | The reaction temperature is too high or base is too strong. Drop temp to 80°C. Switch solvent to Toluene (suppresses charge separation). |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Amination of Polyfluorinated Pyridines

[1]

Abstract & Strategic Value

Polyfluorinated pyridines (e.g., pentafluoropyridine) are "privileged scaffolds" in drug discovery.[1] The ability to selectively replace specific fluorine atoms with amines allows for the rapid generation of diverse chemical libraries. However, the high reactivity of these electrophiles poses a challenge: controlling regioselectivity to prevent "over-reaction" (polysubstitution) or wrong-site substitution.[1]

This guide details the protocols for C4-selective amination (the thermodynamic and kinetic preference) and sequential C2-functionalization (accessing polysubstituted cores).[1] By leveraging the electronic bias of the pyridine ring, researchers can predictably install nucleophiles with high precision.

Mechanistic Principles: The "Rules" of Regioselectivity

To master this chemistry, one must understand the Nucleophilic Aromatic Substitution (SNAr) mechanism specific to perfluoroheterocycles.[1]

The C4 Preference

In pentafluoropyridine (PFPy), nucleophilic attack occurs almost exclusively at the C4 (para) position under standard conditions.

-

Electronic Control: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density.

-

Meisenheimer Complex Stability: When a nucleophile attacks C4, the negative charge in the transition state (Meisenheimer complex) can be delocalized onto the ring nitrogen. This is the most stable resonance contributor.[1]

-

C2 Disadvantage: Attack at C2 places the negative charge primarily on carbon atoms (C3/C5), which is less energetically favorable than placing it on nitrogen, despite the inductive withdrawal of the adjacent nitrogen.

Visualization of Selectivity Logic

The following diagram illustrates the resonance stability difference that dictates the C4 selectivity.

Figure 1: Mechanistic divergence in SNAr of pentafluoropyridine. Path A is favored due to the stabilization of the anionic intermediate by the ring nitrogen.

Experimental Protocols

Protocol A: C4-Selective Amination (The "Anchor" Step)

This protocol installs the first amine at the 4-position.[1] This is the most robust reaction in perfluoro-pyridine chemistry.[1]

Critical Variable: Stoichiometry. PFPy is highly reactive.[1] Excess amine will lead to C2/C6 substitution (over-reaction).[1]

Materials

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv)[1][2]

-

Solvent: Acetonitrile (MeCN) or DMF (Dry).[1] Note: MeCN is preferred for easier workup.[1]

Step-by-Step Workflow

-